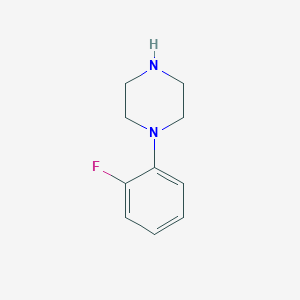

1-(2-Fluorophenyl)piperazine

Overview

Description

1-(2-Fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-(2-Fluorophenyl)piperazine is a chemical compound with the molecular formula C10H13FN2 It is known to have a significant impact on the respiratory system .

Mode of Action

It is likely that the compound interacts with its targets in a manner that leads to changes in the functioning of the respiratory system

Biochemical Pathways

Given its impact on the respiratory system , it may influence pathways related to respiration.

Result of Action

It is known to cause irritation to the skin, eyes, and respiratory system . It is classified as having acute oral and dermal toxicity, and it can cause serious eye damage or eye irritation .

Action Environment

Safety data suggests that it should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1-(2-Fluorophenyl)piperazine has a refractive index of 1.556, a boiling point of 150°C at 3 mmHg, and a density of 1.141 g/mL at 25°C

Cellular Effects

One study suggests that piperazine derivatives may have potential as α-amylase inhibitors, which could have implications for their effects on cell function .

Biological Activity

1-(2-Fluorophenyl)piperazine (FP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group. The fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer properties of FP and its derivatives.

- Induction of Apoptosis : A recent study highlighted that derivatives of FP can induce apoptosis in cancer cells by selectively targeting BCL2 and caspases-3 pathways. Compounds synthesized in this study demonstrated potent activity against various cancer cell lines, suggesting that FP derivatives can serve as potential anticancer agents .

- Structure-Activity Relationships (SAR) : Research indicates that the presence of the fluorine atom in the phenyl group significantly enhances anticancer activity. For instance, compounds with a piperazine backbone showed improved inhibition of cell proliferation in breast cancer cell lines (T47D) compared to their non-fluorinated counterparts, with IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| FP Derivative 1 | T47D | 1.42 | |

| FP Derivative 2 | A549 | 0.19 | |

| FP Derivative 3 | PC3 | Not specified |

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly its efficacy against Gram-positive bacteria.

- Mechanism of Action : FP exhibits bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid production in bacterial cells. Studies have shown that it has moderate to good activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, FP has demonstrated anti-inflammatory effects.

- Inflammation Inhibition : A study on hybrid compounds containing FP showed significant inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophage cells, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have documented the biological activities of FP:

- Case Study on Antitumor Efficacy : A study involving a series of piperazine derivatives found that those incorporating fluorinated phenyl groups exhibited superior antitumor activity against various cancer cell lines compared to non-fluorinated variants .

- Synthesis and Characterization : Research focused on synthesizing novel FP derivatives revealed that modifications at the phenyl position significantly impacted their biological activities, reinforcing the importance of structural optimization for enhancing efficacy .

- In Vivo Studies : Preliminary in vivo investigations indicated that certain FP derivatives could effectively reduce tumor size in animal models, further supporting their potential as therapeutic agents .

Properties

IUPAC Name |

1-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTZRJKKXSKXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143732 | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-15-0 | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there known challenges in differentiating 1-(2-Fluorophenyl)piperazine from similar compounds?

A2: Yes, while LC/MS generally offers good discrimination between isomers of substituted piperazines, it struggles to differentiate this compound from 1-(4-Fluorophenyl)piperazine using standard gradient elution methods []. This highlights the need for careful method optimization or alternative analytical techniques when precise isomer identification is crucial.

Q2: Can this compound be utilized in the development of new antimicrobial agents?

A3: Research suggests potential. This compound served as a starting material in synthesizing novel fluoroquinolone-triazole hybrid compounds []. While the specific role of the this compound moiety in the final compound's activity isn't detailed in the abstract, the successful synthesis and subsequent antimicrobial testing of these hybrids highlights the potential of this compound as a building block in medicinal chemistry efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.